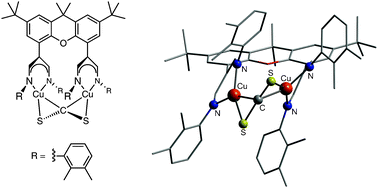Unprecedented binding and activation of CS2 in a dinuclear copper(i) complex†
Chemical Communications Pub Date: 2011-05-06 DOI: 10.1039/C1CC11518A
Abstract
The first structural characterisation of a copper–carbondisulfide complex revealed a hitherto unknown binding mode for CS2: it interacts with two metal centres (CuI) simultaneously via both C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) S π bonds. DFT calculations showed that complex formation occurs mainly due to a donation of electron density from the copper centres into the C
S π bonds. DFT calculations showed that complex formation occurs mainly due to a donation of electron density from the copper centres into the C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) S π* orbitals.
S π* orbitals.


Recommended Literature
- [1] Response of single leukemic cells to peptidase inhibitor therapy across time and dose using a microfluidic device†
- [2] Validating potential energy surfaces for classical trajectory calculations
- [3] Semiconductors with NIR driven upconversion performance for photocatalysis and photoelectrochemical water splitting
- [4] Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
- [5] Dynamics of poly(vinyl butyral) studied using dielectric spectroscopy and 1H NMR relaxometry†
- [6] Inside back cover
- [7] Back cover
- [8] Microfluidic cell-phoresis enabling high-throughput analysis of red blood cell deformability and biophysical screening of antimalarial drugs†
- [9] Structure of murrayacine
- [10] Interpenetrated biosurfactant-silk fibroin networks – a SANS study†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 101870-60-4
-
CAS no.: 18879-80-6









